
3-(Aminomethyl)-1lambda6-thiane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s a known biological molecule .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .科学的研究の応用
Synthesis and Chemical Reactivity
3-(Aminomethyl)-1lambda6-thiane-1,1-dione and related compounds have been utilized in various synthetic pathways to create polyfunctional fused heterocyclic compounds, demonstrating their versatility in organic synthesis. For instance, studies have shown that these compounds can react with other reagents under specific conditions to yield novel heterocyclic structures with potential biological activities. The synthesis of 3-aminomethylene-thiochroman-2,4-diones from 4-hydroxythiocoumarin represents a practical application of these compounds in creating derivatives through condensation reactions (Park & Lee, 2004). Additionally, similar methodologies have led to the creation of thioxo-1,3-dihydroindeno[3,2-d]pyrimidino[4,5-b]pyridine-4,9-dione derivatives, highlighting the compounds' role in generating polyfunctional fused heterocyclic compounds (Hassaneen et al., 2003).
Material Science and Polymer Chemistry
In material science and polymer chemistry, 3-(Aminomethyl)-1lambda6-thiane-1,1-dione derivatives serve as critical intermediates. For example, the organo-catalyzed ring-opening polymerization of a 1,4-dioxane-2,5-dione deriving from glutamic acid demonstrates the use of these compounds in synthesizing polymeric materials with specific properties (Thillaye du Boullay et al., 2010). This approach allows for the creation of polymers with pendant functional groups, expanding the utility of these materials in various applications.
Medicinal Chemistry and Biological Applications
In the realm of medicinal chemistry and biological research, derivatives of 3-(Aminomethyl)-1lambda6-thiane-1,1-dione have been explored for their potential biological activities. For instance, the search for inhibitors of bacterial and human protein kinases among derivatives highlights the compound's role in developing new therapeutic agents. Some derivatives have shown activity against individual human serine/threonine and tyrosine kinases at low micromolar concentrations, indicating their potential in drug discovery (Danilenko et al., 2008). Another study on the synthesis, characterization, and anti-cancer activities of novel thiophenylchromane demonstrates the compound's application in cancer research, providing insights into its structural properties and biological effects (Vaseghi et al., 2021).
作用機序
Target of Action
Similar compounds such as 3-aminomethyl 4-halogen benzoxaboroles have been found to inhibit mycobacterium tuberculosis (mtb) leucyl-trna synthetase (leurs) . LeuRS is an essential enzyme for protein synthesis in bacteria, making it a potential target for antibacterial drugs .
Mode of Action
Similar compounds like 3-aminomethyl 4-halogen benzoxaboroles inhibit the leurs enzyme, preventing the synthesis of proteins necessary for bacterial growth and survival .
Biochemical Pathways
Inhibition of leurs by similar compounds disrupts protein synthesis, a crucial biochemical pathway in bacteria . This disruption can lead to bacterial death, providing a potential mechanism for antibacterial activity.
Result of Action
If this compound acts similarly to 3-aminomethyl 4-halogen benzoxaboroles, it could potentially inhibit bacterial growth by disrupting protein synthesis .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(1,1-dioxothian-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c7-4-6-2-1-3-10(8,9)5-6/h6H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORZQTKEELOESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1lambda6-thiane-1,1-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

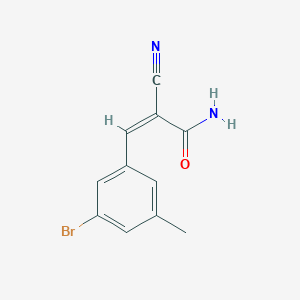
![2-[[1-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2796458.png)
![6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2796462.png)
![N-(1-cyanocyclohexyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2796463.png)
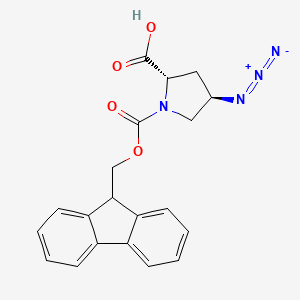
![3-Benzyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2796471.png)
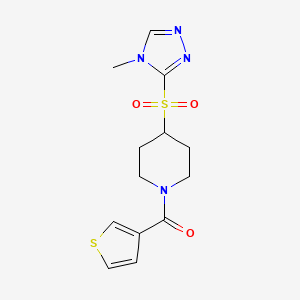
![N-Ethyl-N-[2-oxo-2-[4-(pyridin-3-ylamino)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2796473.png)
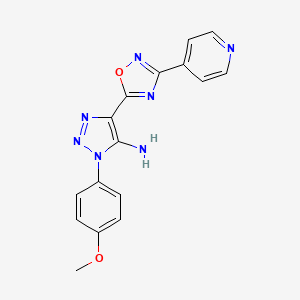
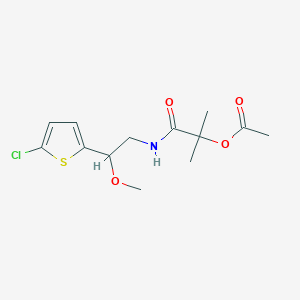
![(3R,5bS,6S,7aR,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b,6-dihydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one](/img/structure/B2796476.png)
![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2796477.png)
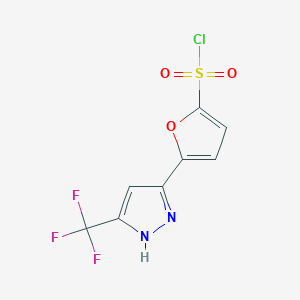
![N-(2-fluorophenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide](/img/structure/B2796480.png)